molecular formula C9H14N2 B13448433 6-Isobutylpyridin-3-amine

6-Isobutylpyridin-3-amine

Cat. No.: B13448433
M. Wt: 150.22 g/mol
InChI Key: CMGUMUKKWBMCIG-UHFFFAOYSA-N
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Description

6-Isobutylpyridin-3-amine is an organic compound with the molecular formula C9H14N2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isobutylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Another method involves the direct alkylation of pyridine derivatives. This process typically requires the use of strong bases and alkyl halides under controlled conditions to achieve the desired substitution on the pyridine ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Isobutylpyridin-3-amine include other pyridine derivatives such as 2-isobutylpyridine and 4-isobutylpyridine . These compounds share structural similarities but may differ in their chemical properties and applications.

Uniqueness

What sets this compound apart is its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules . This unique structure makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

6-(2-methylpropyl)pyridin-3-amine

InChI

InChI=1S/C9H14N2/c1-7(2)5-9-4-3-8(10)6-11-9/h3-4,6-7H,5,10H2,1-2H3

InChI Key

CMGUMUKKWBMCIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC=C(C=C1)N

Origin of Product

United States

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